molecular formula C45H56N7O9P B122244 2'-OMe-G(ibu) Phosphoramidite CAS No. 150780-67-9

2'-OMe-G(ibu) Phosphoramidite

Cat. No.: B122244
CAS No.: 150780-67-9
M. Wt: 869.9 g/mol
InChI Key: IRRDHRZUOZNWDJ-MLLDKZSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-OMe-iBu-G Phosphoramidite is a critical reagent for the solid-phase synthesis of oligonucleotides containing 2'-O-methylguanosine, a key modification for advanced therapeutic research . This phosphoramidite integrates a 2'-O-methyl (2'-OMe) group onto the ribose sugar, which significantly enhances the nuclease resistance of the resulting oligonucleotide, thereby increasing its stability and performance in biological applications . The nucleobase is protected with an isobutyryl (iBu) group to prevent side reactions during synthesis, and the 5' hydroxyl is protected with a dimethoxytrityl (DMT) group . This modified monomer is essential for research in nucleic acid-based therapeutics. It is commonly used in the synthesis of oligonucleotides for antisense applications, small interfering RNA (siRNA), aptamers, and guide RNA (gRNA) for gene editing technologies . The incorporation of 2'-O-methyl nucleotides is known to not only improve resistance to enzymatic degradation but also to reduce off-target effects and slightly increase the affinity for complementary RNA strands . The product is supplied as a ready-to-use phosphoramidite powder, characterized by a high purity of ≥98% as determined by HPLC and ³¹P NMR analysis, ensuring reliable and efficient coupling in automated synthesizers . For Research Use Only. Not for use in diagnostic procedures . This product is compatible with various oligonucleotide synthesizers, including Applied Biosystems/AKTA and Expedite models, and is typically shipped at room temperature but must be stored dry in a freezer at or below -20°C to maintain stability .

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRDHRZUOZNWDJ-MLLDKZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578927
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150780-67-9
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Ome Ibu G Phosphoramidite

Advanced Synthesis Protocols for 2'-OMe-ibu-G Phosphoramidite (B1245037)

The chemical synthesis of 2'-OMe-ibu-G phosphoramidite is a sophisticated process that begins with the appropriate protection of the guanosine (B1672433) nucleoside, followed by regioselective methylation of the 2'-hydroxyl group, and concluding with the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

The protection of the exocyclic amine of guanine (B1146940) is a critical step to prevent unwanted side reactions during oligonucleotide synthesis. The N2-isobutyryl (iBu) group is a commonly employed protecting group for this purpose journalirjpac.com. Optimization of this protecting group strategy involves ensuring its stability throughout the subsequent synthesis steps and its efficient removal during the final deprotection of the oligonucleotide.

The isobutyryl group provides sufficient protection to the N2 position of guanine, preventing reactions at this site during the phosphitylation and coupling steps. Its removal is typically achieved under basic conditions, such as treatment with aqueous ammonia, which is compatible with the deprotection of other standard protecting groups used in oligonucleotide synthesis journalirjpac.com. However, for sensitive modified oligonucleotides, the conditions required for the removal of the isobutyryl group can sometimes lead to degradation. In such cases, alternative, more labile protecting groups for guanine, such as the dimethylformamidine (dmf) group, may be considered.

Further optimization can involve the use of a double protecting group strategy for the guanine base to completely avoid side reactions. For instance, a 1,2-bis(isobutyryloxy)ethylene (iBu·dibe) group can be used in addition to the N2-isobutyryl group for the full protection of the guanine base, which has been shown to be effective in preventing side reactions, particularly in the synthesis of guanine-rich sequences mdpi.com.

Table 1: Comparison of Common Protecting Groups for Guanosine N2

Protecting GroupAbbreviationStructureKey Features
IsobutyryliBuCOCH(CH₃)₂Standard, robust protection; removed with aqueous ammonia.
DimethylformamidinedmfCH=N(CH₃)₂More labile than iBu; allows for milder deprotection conditions.
AcetylAcCOCH₃Can be used for faster deprotection protocols.
PhenoxyacetylPacCOCH₂OPhOffers alternative deprotection kinetics.

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar is a key modification that imparts nuclease resistance and increases the binding affinity of the resulting oligonucleotide. Achieving regioselectivity for the 2'-position over the 3'- and 5'-hydroxyl groups is a significant challenge in the synthesis of 2'-O-methylated nucleosides.

Several strategies have been developed to achieve this regioselectivity. One common approach involves the transient protection of the 3'- and 5'-hydroxyl groups, leaving the 2'-hydroxyl group available for methylation. For instance, a 3',5'-di-tert-butylsilyl group can be used as an efficient protection during the 2'-O-methylation step with sodium hydride and methyl iodide researchgate.net.

Another effective method involves the use of a 2,6-diaminopurine riboside precursor. The 2'-hydroxyl group of this precursor is more acidic than the 3'-hydroxyl group, allowing for preferential alkylation at the 2'-position researchgate.net. Following 2'-O-methylation, the 2,6-diaminopurine can be enzymatically or chemically converted to guanine. An efficient four-step process for the preparation of a 2'-O-alkyated guanosine derivative involves the direct 2'-O-alkylation of 2,6-diaminopurine riboside using potassium hydroxide in DMSO with an alkyl halide, followed by enzymatic deamination to the guanosine derivative nih.gov.

Table 2: Overview of Regioselective 2'-O-Methylation Methods for Guanosine

MethodKey ReagentsAdvantages
Silyl Protection3',5'-di-tert-butylsilyl chloride, NaH, CH₃IGood regioselectivity and yield.
Stannylene AcetalBu₂SnO, then methylation agentDirects methylation to the 2'-position.
Diaminopurine Precursor2,6-diaminopurine riboside, KOH, alkyl halideHigh regioselectivity due to differential acidity of hydroxyl groups.

The final step in the synthesis of 2'-OMe-ibu-G phosphoramidite is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group. This process, known as phosphitylation, is typically carried out by reacting the protected 2'-O-methyl-N2-isobutyrylguanosine with a phosphitylating agent in the presence of a weak acid activator.

The most common phosphitylating agent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. The reaction is typically activated by a weak acid such as 1H-tetrazole or, for improved performance, 5-ethylthio-1H-tetrazole umich.edu. The reaction proceeds rapidly and in high yield to produce the desired 3'-O-phosphoramidite.

A typical procedure involves stirring a solution of the protected nucleoside with the phosphitylating agent and an activator like N,N-diisopropylammonium tetrazolide in an anhydrous solvent such as dichloromethane overnight at room temperature . The use of pyridinium trifluoroacetate in combination with N-methyl imidazole has also been reported as an effective activator system nih.gov.

The purity of the final 2'-OMe-ibu-G phosphoramidite is critical for the synthesis of high-quality oligonucleotides. Therefore, rigorous purification and characterization of all synthetic intermediates and the final product are essential.

Purification is typically achieved using chromatographic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying the crude product after synthesis, effectively removing most impurities huarenscience.com. For even higher purity, subsequent purification by ion-exchange chromatography or size-exclusion chromatography can be employed huarenscience.com. An alternative purification method that avoids silica gel chromatography involves a two-stage liquid-liquid extraction process google.com.

Characterization of the intermediates and the final phosphoramidite is performed using a combination of analytical techniques. Mass spectrometry is used to confirm the molecular weight of the compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is crucial for confirming the structure and purity. ³¹P NMR is especially important for phosphoramidites, as it can be used to assess the purity and identify the presence of diastereomers nih.gov.

Table 3: Analytical Techniques for Characterization

TechniqueInformation Obtained
Mass Spectrometry (MS)Molecular weight confirmation.
¹H and ¹³C NMRStructural elucidation and confirmation.
³¹P NMRPurity assessment and diastereomer identification.
High-Performance Liquid Chromatography (HPLC)Purity analysis and quantification.

Stereochemical Considerations and Chiral Synthesis Research

The phosphorus atom in a phosphoramidite is a stereocenter, leading to the existence of two diastereomers (Rp and Sp). This chirality can influence the properties of the resulting oligonucleotides.

The 2'-OMe-ibu-G phosphoramidite molecule possesses multiple chiral centers, including those in the ribose sugar (central chirality) and the phosphorus atom of the phosphoramidite moiety (central chirality). Additionally, the restricted rotation around the N-glycosidic bond and the P-N bond can potentially lead to axial chirality, contributing to the complex stereoisomerism of the molecule .

The chirality at the phosphorus center is of particular importance as it gives rise to a mixture of diastereomers. During standard oligonucleotide synthesis, these diastereomers react at different rates, and the resulting phosphorothioate (B77711) linkages, if introduced, will also be diastereomeric. The specific stereochemistry of these linkages can significantly impact the therapeutic properties of antisense oligonucleotides and siRNAs.

Research in chiral synthesis aims to control the stereochemistry at the phosphorus center. This can be achieved through the use of chiral auxiliaries or stereoselective catalysts during the phosphitylation step. While the direct stereocontrolled synthesis of 2'-OMe-ibu-G phosphoramidite is a complex challenge, ongoing research in the field of stereopure oligonucleotide synthesis is exploring various strategies to achieve this goal, which would allow for the synthesis of oligonucleotides with defined stereochemistry at each internucleotide linkage. This level of control is expected to lead to the development of more potent and specific nucleic acid-based therapeutics.

Enantioselective Synthesis Approaches and Their Efficacy

The synthesis of 2'-OMe-ibu-G Phosphoramidite originates from the naturally chiral molecule, guanosine. Therefore, synthetic strategies are primarily focused on diastereoselective reactions that preserve the inherent stereochemistry of the ribose sugar rather than creating a new chiral center. The primary challenge lies in the regioselective modification of the ribose, particularly the 2'-hydroxyl group, while differentiating it from the 3'- and 5'-hydroxyls.

While the synthesis of the phosphoramidite itself is about preserving existing chirality, the molecule can be subsequently used as a chiral ligand in asymmetric catalysis. In a study involving the asymmetric oxidation of arylimines, 2'-OMe-G(iBu)-3'-phosphoramidite demonstrated good enantioselectivity, achieving a 75% enantiomeric excess (ee).

Influence of Three-Dimensional Configuration on Catalytic Applications

The specific three-dimensional arrangement of atoms in 2'-OMe-ibu-G Phosphoramidite is pivotal when it is employed as a ligand in asymmetric catalysis. The chiral environment created by the ribose sugar and the defined orientation of its substituents, including the 2'-O-methyl group and the bulky phosphoramidite moiety, can influence the stereochemical outcome of a chemical reaction.

Research has indicated that the three-dimensional configuration of this compound plays a significant role in its catalytic effect. When used as a chiral ligand, the molecule coordinates with a metal center, and the resulting complex catalyzes the reaction. The steric and electronic properties of the ligand dictate how the substrates approach the metal center, thereby favoring the formation of one enantiomer over the other. This control over the spatial arrangement is fundamental to achieving high enantioselectivity in catalytic processes, such as the asymmetric oxidation of imines.

Chemical Stability and Reactivity Studies

Investigation of Stability under Oligonucleotide Synthesis Conditions

2'-OMe-ibu-G Phosphoramidite is designed for stability throughout the cycles of solid-phase oligonucleotide synthesis. The isobutyryl (iBu) group protecting the N2 position of guanine and the 2'-O-methyl (2'-OMe) modification are robust enough to withstand the standard reagents used in the synthesis cycle. This includes the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group, the coupling step, the capping of unreacted hydroxyl groups, and the oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester. The stability of these protecting groups is essential to prevent unwanted side reactions and ensure the integrity of the growing oligonucleotide chain.

Reactivity Profiles in Phosphodiester Bond Formation

The core function of a phosphoramidite is its reaction with a free 5'-hydroxyl group on the growing oligonucleotide chain to form a phosphodiester bond. The reactivity of 2'-OMe-ibu-G Phosphoramidite in this coupling step is critical for high-yield synthesis. The N2-isobutyryl group is less bulky than some alternative protecting groups, which can contribute to efficient coupling kinetics. nih.gov High coupling efficiency, typically greater than 98%, is standard for this and other commercially available phosphoramidites when used on automated synthesizers. biosearchtech.com This high reactivity ensures the stepwise yield is maximized, which is crucial for the synthesis of long oligonucleotides.

Compatibility with Various Deprotection Protocols

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The 2'-O-methyl group is a permanent modification and is not cleaved under any standard deprotection conditions. biosearchtech.com The N2-isobutyryl group, along with the cyanoethyl phosphate protecting groups, must be efficiently removed. 2'-OMe-ibu-G Phosphoramidite is compatible with a variety of deprotection strategies. Standard protocols often involve treatment with aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA). The choice of deprotection conditions depends on the other nucleobases present in the sequence and their respective protecting groups. The compatibility of the N2-isobutyryl group with these common deprotection reagents ensures that the final oligonucleotide is obtained with high purity.

Comparative Synthetic Analyses with Other 2'-Modified Guanosine Phosphoramidites

The synthesis of guanosine phosphoramidites presents unique challenges compared to other nucleoside phosphoramidites, primarily due to the chemical nature of the guanine base. A significant hurdle is the potential for glycosylation to occur at both the N9 and N7 positions of the purine, leading to regioisomers that are difficult to separate. tandfonline.comtandfonline.comnih.gov

To overcome this, a common strategy involves installing a bulky protecting group at the O6 position of guanine, such as the diphenylcarbamoyl (DPC) group. While effective at directing glycosylation to the desired N9 position, the installation of the DPC group can be challenging due to the low solubility of the N-acetyl protected guanine precursor. tandfonline.comtandfonline.com

An alternative and more efficient route avoids the use of a DPC group altogether. This strategy employs commercially available 2-amino-6-chloropurine as the starting nucleobase. This compound undergoes regioselective Vorbrüggen glycosylation to yield only the desired N9 isomer. The 6-chloro group is then converted to the desired 6-oxo functionality of guanine. This method circumvents the solubility issues and difficult separation associated with other approaches. tandfonline.comtandfonline.com

When comparing the synthesis of 2'-OMe-ibu-G Phosphoramidite to other 2'-modified guanosine phosphoramidites (e.g., those with 2'-Fluoro, 2'-O-methoxyethyl, or 2'-H), the primary differences lie in the introduction of the specific 2'-modification.

ModificationSynthetic Consideration
2'-O-Methyl (2'-OMe) The methylation of the 2'-hydroxyl group is a key step. This requires robust protection of the 3'- and 5'-hydroxyl groups, often with silyl ethers, to ensure regioselectivity. The reaction is typically performed with a methylating agent like methyl iodide. researchgate.net
2'-Fluoro (2'-F) Introduction of fluorine at the 2'-position often involves a nucleophilic substitution reaction on a suitably activated 2'-hydroxyl group (e.g., a triflate) using a fluoride source. This reaction requires careful control of stereochemistry.
2'-O-Methoxyethyl (2'-MOE) The synthesis involves the alkylation of the 2'-hydroxyl group with 2-methoxyethyl bromide. This addition of a bulkier group can sometimes require stronger reaction conditions or longer reaction times compared to methylation.

Comparison with 2'-O-Methoxyethyl (2'-MOE) Guanosine Phosphoramidites

Both 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) are popular 2'-alkoxy modifications used in the synthesis of therapeutic oligonucleotides. These modifications impart similar, desirable properties to RNA strands.

Key Similarities and Differences:

Nuclease Resistance and Duplex Stability : Both 2'-OMe and 2'-MOE modifications significantly enhance the nuclease resistance of an oligonucleotide compared to unmodified RNA. glenresearch.comglenresearch.com They also increase the thermal stability of duplexes formed with complementary RNA or DNA strands. glenresearch.com The 2'-MOE modification, in particular, has been a key component in several FDA-approved therapeutic drugs, often used in antisense oligonucleotides. glenresearch.com

Synthesis and Deprotection : From a synthetic standpoint, both 2'-OMe-ibu-G and 2'-MOE-G phosphoramidites are compatible with standard automated solid-phase oligonucleotide synthesis protocols. wikipedia.org They exhibit similar reactivity and coupling efficiencies, with a recommended coupling time of approximately 6 minutes for both amidites. glenresearch.comglenresearch.com Furthermore, the deprotection procedures for oligonucleotides containing either modification are generally identical to those for standard DNA, requiring no special reagents or conditions. glenresearch.comglenresearch.com

Table 1: Comparison of 2'-OMe and 2'-MOE Guanosine Phosphoramidites

Feature 2'-OMe-ibu-G Phosphoramidite 2'-MOE Guanosine Phosphoramidites
Modification 2'-O-Methyl (CH₃) 2'-O-Methoxyethyl (CH₂CH₂OCH₃)
Duplex Stability Enhanced Enhanced glenresearch.com
Nuclease Resistance Significant glenresearch.com Significant glenresearch.com
Recommended Coupling Time 6 minutes glenresearch.com 6 minutes glenresearch.com
Deprotection Conditions Standard glenresearch.com Standard glenresearch.com

| Therapeutic Use | Research and Diagnostics | Prominent in FDA-approved drugs glenresearch.com |

Contrast with 2'-Fluoro Guanosine Phosphoramidites

The 2'-Fluoro (2'-F) modification represents a different class of sugar modification compared to 2'-alkoxy groups like 2'-OMe. The high electronegativity of the fluorine atom imparts distinct conformational and chemical properties.

Key Contrasting Features:

Sugar Conformation : 2'-Deoxy-2'-fluoro nucleosides strongly adopt an RNA-like, C3'-endo (A-form) sugar pucker. glenresearch.com This conformation is a key factor in the increased binding affinity of 2'-F modified oligonucleotides. The 2'-OMe modification also favors an A-form geometry but is less conformationally locked than the 2'-F group.

Thermal Stability : Oligonucleotides containing 2'-F modifications exhibit a greater increase in thermal stability when hybridized to an RNA target compared to those with 2'-OMe modifications. The stabilization is approximately +2°C per modification for 2'-F, compared to about +1.5°C per modification for 2'-OMe. glenresearch.com

Nuclease Resistance : Unlike the 2'-OMe group, a 2'-F modification with a standard phosphodiester linkage does not confer significant nuclease resistance. glenresearch.com To achieve stability, 2'-F modified oligonucleotides typically require the incorporation of phosphorothioate linkages. glenresearch.com

RNase H Activity : Uniformly modified 2'-F RNA/RNA duplexes are not substrates for RNase H, an essential enzyme for the mechanism of action of some antisense drugs. glenresearch.com Chimeric oligonucleotides containing a central DNA gap flanked by 2'-F regions can be designed to recruit and activate RNase H. glenresearch.com

Synthesis and Deprotection : The synthesis cycle for 2'-F phosphoramidites is often faster, with a recommended coupling time of 3 minutes. glenresearch.com However, their deprotection requires more specific conditions, such as extended treatment with concentrated ammonia or the use of methylamine-ammonia (AMA) at room temperature, as heating can cause degradation of the 2'-fluoro nucleotides. glenresearch.com This contrasts with the standard, more robust deprotection methods used for 2'-OMe oligonucleotides. glenresearch.com

Table 2: Contrast between 2'-OMe and 2'-Fluoro Guanosine Phosphoramidites

Feature 2'-OMe-ibu-G Phosphoramidite 2'-Fluoro Guanosine Phosphoramidites
Sugar Conformation A-form like Strong A-form (C3'-endo) glenresearch.com
Thermal Stability (ΔTm/mod) ~ +1.5°C glenresearch.com ~ +2.0°C glenresearch.com
Nuclease Resistance (Phosphodiester) High glenresearch.com Low glenresearch.com
RNase H Substrate (Uniformly Modified) No No glenresearch.com
Recommended Coupling Time 6 minutes glenresearch.com 3 minutes glenresearch.com

| Deprotection Conditions | Standard methods glenresearch.com | Specific conditions required (e.g., AMA at RT) glenresearch.com |

Evaluation against other N2-Acylated Guanosine Derivatives (e.g., dmf-G)

The choice of the exocyclic amine protecting group on guanosine is critical for efficient oligonucleotide synthesis and deprotection. The isobutyryl (ibu) group on 2'-OMe-ibu-G is a standard protecting group, but alternatives like dimethylformamidine (dmf) are used for specific applications.

Key Evaluation Points:

Lability and Deprotection Conditions : The N2-isobutyryl group is known for its stability throughout the synthesis cycles. However, it is relatively robust and its removal is often the rate-determining step during standard deprotection, typically requiring treatment with concentrated ammonium hydroxide at 55°C for at least 8 hours. biotage.com In contrast, the N2-dimethylformamidine (dmf) group is significantly more labile. biotage.com This allows for the use of "mild" deprotection conditions, such as concentrated ammonia at 55°C for just one hour or treatment with AMA at room temperature. glenresearch.combiotage.com

Application with Sensitive Labels : The mild deprotection conditions afforded by the dmf group are highly advantageous when synthesizing oligonucleotides that contain base-labile components, such as certain fluorescent dyes (e.g., Cy5, TAMRA) or other sensitive modifications. glenresearch.com For these applications, the harsher conditions required to remove the ibu group could degrade the sensitive molecules.

Synthesis Stability : While the lability of the dmf group is beneficial for deprotection, phosphoramidites bearing this group can be less stable during storage in solution compared to their ibu-protected counterparts. wikipedia.org The ibu group provides a good balance of stability during synthesis and reliable, albeit slower, removal during deprotection for a wide range of standard applications. axispharm.com

Table 3: Evaluation of N2-isobutyryl (ibu) vs. N2-dimethylformamidine (dmf) Protecting Groups

Feature N2-isobutyryl (ibu) N2-dimethylformamidine (dmf)
Protecting Group Isobutyryl Dimethylformamidine
Lability Stable / Less Labile Labile biotage.com
Deprotection Conditions Standard (e.g., NH₄OH, 55°C, 8h) Mild (e.g., NH₄OH, 55°C, 1h) biotage.com
Primary Advantage Robustness for standard synthesis, clean deprotection axispharm.com Enables use of sensitive labels/modifications glenresearch.com

| Consideration | Deprotection is the rate-limiting step biotage.com | Less stable in solution during storage wikipedia.org |

Integration of 2 Ome Ibu G Phosphoramidite in Oligonucleotide Synthesis Research

Solid-Phase Oligonucleotide Synthesis (SPOS) Applications

Solid-phase synthesis is the predominant method for creating custom oligonucleotides. This technique involves sequentially adding nucleotide building blocks to a growing chain that is attached to an insoluble solid support. utupub.fisantiago-lab.com 2'-OMe-ibu-G Phosphoramidite (B1245037) is designed for seamless integration into this automated, cyclical process. axispharm.commedchemexpress.com

Several factors are optimized to ensure maximum coupling efficiency. The choice of activator, a chemical that protonates the phosphoramidite to make it reactive, is critical. biosearchtech.com Activators like 5-ethylthio-1H-tetrazole (ETT) are commonly used with 2'-OMe phosphoramidites. nih.govresearchgate.net The coupling time is another key parameter; while standard DNA synthesis may require very short coupling times, modified phosphoramidites like 2'-OMe amidites often benefit from extended times, ranging from 2 to 15 minutes, to ensure the reaction goes to completion. chemie-brunschwig.chglenresearch.comumich.edu

Table 1: Factors Influencing Coupling Efficiency in SPOS
ParameterTypical Condition for 2'-OMe AmiditesImpact on Efficiency
Activator5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (DCI)Activator choice affects the rate and completeness of the coupling reaction. biosearchtech.comresearchgate.net
Coupling Time2 - 15 minutesLonger times are often required for modified or sterically hindered amidites to achieve maximum yield. glenresearch.comumich.edu
Reagent Concentration0.1 M - 0.25 MHigher concentrations can drive the reaction forward but must be balanced with cost and solubility. chemie-brunschwig.chbiosearchtech.com
Solvent PurityAnhydrous AcetonitrileThe presence of water can quench the reaction, reducing coupling efficiency. biosearchtech.com

2'-OMe-ibu-G Phosphoramidite and other 2'-modified RNA phosphoramidites are fully compatible with standard automated DNA/RNA synthesizers. santiago-lab.comthermofisher.com These instruments automate the cyclical steps of deblocking, coupling, capping, and oxidation required for solid-phase synthesis. santiago-lab.com Major synthesizer models from manufacturers like Applied Biosystems, as well as platforms like AKTA, Expedite, and MerMade, can utilize 2'-OMe phosphoramidites with minor adjustments to the standard synthesis protocols, primarily involving longer coupling times. genelink.comthermofisher.com This compatibility allows for the routine and efficient production of 2'-O-methyl modified oligonucleotides in research and commercial settings.

Solution-Phase Oligonucleotide Synthesis Methodologies

While solid-phase synthesis is the most common method, solution-phase synthesis offers advantages for large-scale production where the product is not attached to a support. The fundamental phosphoramidite chemistry, involving the coupling of a 5'-OH group with an activated phosphoramidite, remains the same. Although less frequently documented in recent literature for this specific compound, the chemical principles governing the use of 2'-OMe-ibu-G phosphoramidite are transferable to solution-phase methodologies. The H-phosphonate method, another strategy that can be performed in solution, has also been used for synthesizing 2'-OMe modified oligonucleotides.

Advanced Oligonucleotide Modification Strategies

The unique properties conferred by the 2'-O-methyl modification make 2'-OMe-ibu-G phosphoramidite a valuable component in advanced oligonucleotide designs.

A "chimeric" oligonucleotide is a sequence that contains a mixture of different types of nucleotide building blocks. genelink.com For instance, a single oligonucleotide can be synthesized with a combination of DNA, RNA, and 2'-O-methyl RNA bases. creative-biolabs.comgenelink.com 2'-OMe-ibu-G phosphoramidite is frequently used to create these chimeras.

The incorporation of 2'-O-methylated nucleotides like 2'-OMe-G can enhance the oligonucleotide's stability against degradation by nucleases, which is particularly useful for applications like antisense therapy. creative-biolabs.comgenelink.com Furthermore, this modification increases the thermal stability (Tm) of the duplex formed with a complementary RNA strand. creative-biolabs.comgenelink.com Research has shown that each incorporation of a 2'-O-Methyl nucleotide can increase the melting temperature of an RNA/DNA duplex by approximately 1.3°C. genelink.com The combination of 2'-O-methyl modifications with other backbone changes, such as phosphorothioate (B77711) linkages, can further augment nuclease resistance, making these chimeric oligonucleotides highly robust for therapeutic and diagnostic use. creative-biolabs.comgenelink.com

Table 2: Comparison of Oligonucleotide Properties
Oligonucleotide TypeKey CharacteristicsRole of 2'-OMe-ibu-G
Standard DNASusceptible to nuclease degradation.N/A
Standard RNAHighly susceptible to nuclease degradation.N/A
2'-OMe/DNA ChimeraEnhanced nuclease resistance, increased thermal stability with RNA targets. creative-biolabs.comgenelink.comProvides stability and high-affinity binding to RNA. genelink.com
2'-OMe/Phosphorothioate ChimeraGreatly increased nuclease resistance and stability. creative-biolabs.comgenelink.comContributes to overall stability and binding properties of the molecule. genelink.com

Synergistic Effects with Phosphorothioate Linkages

The integration of 2'-O-methyl (2'-OMe) modifications, such as in 2'-OMe-ibu-G phosphoramidite, with phosphorothioate (PS) linkages in oligonucleotide synthesis creates a powerful synergy, yielding oligonucleotides with enhanced therapeutic potential. This combination is a hallmark of second-generation antisense oligonucleotides (ASOs), which are designed to overcome the limitations of earlier versions. The primary benefit of the phosphorothioate linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, is its significant contribution to nuclease resistance nih.gov. This modification effectively protects the oligonucleotide from degradation by cellular enzymes, thereby increasing its metabolic stability and prolonging its half-life in vivo nih.gov.

While the PS linkage provides stability, the 2'-OMe modification confers other crucial properties. The 2'-O-methyl group on the ribose sugar locks the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA. This pre-organization leads to increased binding affinity for the target RNA sequence. Therefore, the synergy arises from combining the nuclease resistance of the PS backbone with the high target affinity imparted by the 2'-OMe modification. This dual-modified design is critical for therapeutic applications like ASOs, which require both stability to reach their target and high affinity to effectively modulate gene expression nih.gov.

Research has demonstrated that chimeric oligonucleotides, featuring a central "gap" of PS-modified DNA nucleotides flanked by wings of 2'-O-alkylated RNA monomers like 2'-OMe, are particularly effective nih.gov. This "gapmer" design leverages the properties of each component: the 2'-OMe wings provide high affinity and nuclease stability, while the central DNA/PS gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target degradation nih.gov. The combination of these modifications allows for a potent and durable antisense effect. Further explorations into backbone modifications have also included phosphorodithioates as a complement or alternative to phosphorothioates, with the necessary 2'-OMe thiophosphoramidites being readily available for synthesis glenresearch.com.

ModificationPrimary ContributionCombined Effect in Oligonucleotides
2'-O-Methyl (2'-OMe) Increases binding affinity to target RNA; provides some nuclease resistance.High target specificity and binding strength.
Phosphorothioate (PS) Confers significant resistance to nuclease degradation.Enhanced metabolic stability and prolonged therapeutic effect.
Combined 2'-OMe/PS N/ACreates highly stable, high-affinity oligonucleotides suitable for therapeutic use (e.g., ASOs).

Combination with Other Nucleobase Modifications (e.g., 5-Me-C)

The versatility of solid-phase oligonucleotide synthesis allows for the combination of 2'-OMe-ibu-G phosphoramidite with various other modifications, not only on the sugar and backbone but also on the nucleobase itself. A common example is the incorporation of 5-methylcytosine (5-Me-C) alongside 2'-O-methylated nucleotides. The phosphoramidite for 2'-OMe-5-Me-C is commercially available, facilitating its straightforward inclusion into synthetic oligonucleotides biosearchtech.com.

The addition of a methyl group at the C5 position of cytosine can enhance the thermal stability of the resulting duplex. This increased stability is advantageous in therapeutic and diagnostic applications where a strong and specific interaction with the target nucleic acid is required. When 2'-OMe modifications are combined with 5-Me-C, the resulting oligonucleotide benefits from both the enhanced binding affinity of the 2'-OMe group and the increased duplex stability from the 5-Me-C. This multi-component modification strategy allows for the fine-tuning of oligonucleotide properties to meet specific experimental or therapeutic needs.

Furthermore, research has focused on developing straightforward methods to introduce a wide array of modifications to the nucleobases of commercially available phosphoramidites, including 2'-O-methylRNA amidites nih.gov. A one-step procedure involving deprotonation and subsequent reaction with electrophiles allows for the creation of various noncanonical nucleotides nih.gov. This opens the door to synthesizing oligonucleotides containing 2'-OMe-G in combination with a diverse range of base modifications beyond 5-Me-C, enabling detailed studies of RNA structure, function, and recognition in biological systems nih.gov.

Component ModificationFunction
2'-OMe-ibu-G Provides base-pairing with cytosine, enhances binding affinity.
2'-OMe-5-Me-C Provides base-pairing with guanine (B1146940), enhances thermal stability of the duplex.
Phosphorothioate Backbone Increases nuclease resistance.

Development of Novel Protecting Groups for Enhanced Synthesis

The efficiency and fidelity of oligonucleotide synthesis are heavily dependent on the protecting groups used for the nucleoside phosphoramidites. While isobutyryl (ibu) is a standard protecting group for the exocyclic amine of guanosine (B1672433), extensive research has been dedicated to developing novel protecting groups for both the nucleobase and the 2'-hydroxyl group to enhance synthesis outcomes glenresearch.comglenresearch.com.

For the guanosine base, alternatives to 'ibu' have been introduced to accommodate different deprotection strategies. For instance, "UltraMild" 2'-OMe-RNA monomers utilize groups like isopropyl-phenoxyacetyl (iPr-Pac) for guanosine glenresearch.comcambio.co.uk. These groups are more labile and allow for milder deprotection conditions, which are crucial when synthesizing oligonucleotides conjugated to sensitive molecules like certain fluorescent dyes cambio.co.uk. The use of phenoxyacetic anhydride (Pac₂O) in the capping step can also prevent the exchange of the iPr-Pac group, ensuring the integrity of the final product glenresearch.comcambio.co.uk.

Significant advancements have also been made in protecting the 2'-hydroxyl group of the ribose. The traditional tert-butyldimethylsilyl (TBDMS) group has known limitations, including steric hindrance that can reduce coupling efficiency atdbio.comumich.edu. To address this, the [(triisopropylsilyl)oxy]methyl (TOM) protecting group was developed atdbio.comumich.edunih.gov. The TOM group exhibits minimal steric hindrance, leading to more efficient RNA synthesis with higher coupling yields ( >99%) and significantly shorter coupling times compared to TBDMS-protected phosphoramidites umich.edu. This efficiency allows for the reliable synthesis of longer RNA sequences umich.edu. Other novel protecting groups that have been explored include the photocleavable α-methyl-2-nitropiperonyl (MeNP) group, which can be removed by UV irradiation, offering orthogonal deprotection strategies nih.gov.

The table below summarizes the properties of different protecting groups used in RNA synthesis.

Protecting GroupPositionKey Advantage
Isobutyryl (ibu) Guanosine N2Standard, robust protection.
Isopropyl-phenoxyacetyl (iPr-Pac) Guanosine N2Allows for milder "UltraMild" deprotection conditions. glenresearch.com
tert-Butyldimethylsilyl (TBDMS) 2'-HydroxylTraditional, widely used. atdbio.comglenresearch.com
[(Triisopropylsilyl)oxy]methyl (TOM) 2'-HydroxylReduced steric hindrance, leading to faster and more efficient coupling. atdbio.comumich.edunih.gov
α-Methyl-2-nitropiperonyl (MeNP) Guanosine O6Photocleavable, enabling orthogonal deprotection. nih.gov

Functional and Biological Implications in Research Oligonucleotides

Impact on RNA Duplex Stability and Hybridization Kinetics

The presence of a methyl group at the 2' position of the ribose sugar locks the sugar pucker into a C3'-endo conformation. This conformation is characteristic of RNA and pre-organizes the oligonucleotide backbone into a geometry that is highly favorable for binding to other RNA molecules. Consequently, when an oligonucleotide containing 2'-OMe modifications hybridizes with an RNA target, it strongly promotes the formation of a stable A-form double helix, which is the native structure of RNA-RNA duplexes. biosearchtech.comosti.govtrilinkbiotech.com This contrasts with DNA-DNA duplexes, which typically adopt a B-form geometry. trilinkbiotech.com

The enforcement of an A-form geometry by the 2'-OMe group leads to a dramatic increase in the thermodynamic stability of the resulting duplex. osti.gov This enhanced stability is quantifiable by an increase in the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The presence of 2'-OMe nucleotides improves duplex stability, and for a 2'-O-Methyl RNA/DNA chimeric oligo binding to an RNA target, the Tm can increase by as much as 1.3°C per modified residue compared to its unmodified DNA counterpart. genelink.com The general hierarchy of duplex stability confirms the potent effect of this modification. trilinkbiotech.com

Relative Thermostability of Nucleic Acid Duplexes
Duplex TypeRelative StabilityTypical Helical Form
DNA:DNALeast StableB-form
DNA:RNAIntermediate A/B-form
RNA:RNAA-form
RNA:2'OMe RNAMost StableA-form

This table illustrates the general trend of increasing thermal stability (Tm) for various nucleic acid duplexes of the same sequence. trilinkbiotech.com

Furthermore, research on hybridization kinetics has shown that 2'-O-Methyl oligoribonucleotide probes bind to complementary RNA targets faster than equivalent 2'-deoxy oligoribonucleotide probes. researchgate.net

Nuclease Resistance Mechanisms and Enhancement Strategies

One of the most critical features of 2'-OMe modified oligonucleotides is their enhanced resistance to degradation by cellular enzymes called nucleases. glenresearch.com This property is essential for any oligonucleotide-based tool or therapeutic intended for use in a biological system, where unmodified nucleic acids are rapidly broken down. biosearchtech.com

Synthetic oligonucleotides are susceptible to degradation by both exonucleases, which digest nucleic acids from the ends, and endonucleases, which cleave within the sequence. biosearchtech.com The 2'-O-methyl group provides a steric shield at the 2' position, a key site for nuclease recognition and cleavage. This modification effectively protects the phosphodiester backbone from attack by single-stranded endonucleases. biosearchtech.comidtdna.com While the 2'-OMe modification provides substantial protection, it is less effective against 3' exonucleases. idtdna.com Therefore, to achieve comprehensive nuclease resistance, 2'-OMe modifications are often used in conjunction with other strategies, such as the incorporation of phosphorothioate (B77711) (PS) linkages at the 3' and 5' ends of the oligonucleotide to block exonuclease activity. idtdna.com

The resistance to enzymatic degradation conferred by the 2'-OMe modification translates directly to a longer biological half-life. biosearchtech.com When introduced into cells or serum, these modified oligonucleotides persist for much longer periods than their unmodified counterparts. This increased in vivo stability is crucial for applications like antisense therapy and gene function studies, as it ensures that the oligonucleotide remains intact long enough to reach its target and exert its biological effect. idtdna.com

Contributions to Diagnostic Assay Development

The enhanced properties of oligonucleotides containing 2'-OMe modifications have led to their significant contribution to the development of advanced diagnostic assays, particularly those targeting RNA molecules.

RNA-based Diagnostic Assays

In RNA-based diagnostic assays, the ability to detect specific RNA targets with high sensitivity and specificity is critical. The use of 2'-OMe-modified probes offers several advantages that directly address these requirements. oup.com Their enhanced thermal stability and faster hybridization kinetics contribute to more robust and rapid assays. oup.comnih.gov The increased binding affinity allows for the detection of low-abundance RNA targets. oup.com

Furthermore, the ability of 2'-OMe probes to bind to structured RNA targets expands the range of detectable sequences, which is particularly important for RNAs with complex secondary structures like ribosomal RNA (rRNA) or viral RNA. oup.com The improved mismatch discrimination of shorter 2'-OMe probes is also highly valuable in applications requiring the differentiation of closely related RNA sequences, such as in the identification of single nucleotide polymorphisms (SNPs) or different viral genotypes. nih.govrsc.org

Investigation into Immunostimulatory Activity of Modified Oligonucleotides

The innate immune system recognizes specific molecular patterns on pathogens. One such pattern is the presence of unmethylated cytosine-phosphate-guanine (CpG) dinucleotides, which are common in bacterial and viral DNA but are rare and typically methylated in vertebrate genomes. invivogen.com Synthetic oligodeoxynucleotides (ODNs) containing these CpG motifs (CpG ODNs) are recognized by Toll-like receptor 9 (TLR9), an intracellular receptor primarily expressed in B cells and plasmacytoid dendritic cells. invivogen.cominvivogen.com This recognition triggers a signaling cascade that leads to the activation of immune cells and the production of various pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov

Chemical modifications to synthetic oligonucleotides are often employed to enhance properties like nuclease resistance and binding affinity. The incorporation of a 2'-O-methyl (2'-OMe) group at the ribose sugar is a common modification. Research into the immunological consequences of such modifications has revealed that they can significantly modulate the activity of innate immune sensors. Specifically, 2'-O-methyl modifications within oligonucleotides have been shown to exhibit sequence-dependent inhibitory effects on TLR9. nih.govoup.com

The introduction of a 2'-O-methyl modification on the guanosine (B1672433) residue within a CpG motif, as would be accomplished using 2'-OMe-ibu-G phosphoramidite (B1245037) during synthesis, is investigated for its potential to attenuate the immunostimulatory properties of the oligonucleotide. This modification is thought to interfere with the optimal binding of the CpG ODN to TLR9, thereby reducing the downstream signaling that leads to cytokine production. While CpG ODNs are potent activators of TLR9, the modification of the guanosine component can dampen this response. This attenuating effect is a critical consideration in the design of therapeutic oligonucleotides, such as antisense agents, where immunostimulation is an undesirable off-target effect. Conversely, for applications where CpG ODNs are used as vaccine adjuvants, such modifications would be counterproductive. invivogen.comnih.gov

Detailed research findings demonstrate that the level of immune activation is highly sensitive to the chemical structure of the oligonucleotide. Studies comparing the cytokine response to unmodified CpG ODNs with those containing modifications reveal a significant reduction in pro-inflammatory cytokine secretion.

Table 1: Comparative Immunostimulatory Activity of Unmodified vs. 2'-OMe-G Modified CpG Oligonucleotides

The following table presents representative data on the production of key pro-inflammatory cytokines by murine macrophage cell lines following stimulation with different CpG oligonucleotides. The data illustrates the typical dampening effect of the 2'-O-methyl modification on the guanosine within the CpG motif compared to a standard, unmodified immunostimulatory CpG ODN.

This table is a representative illustration based on established research demonstrating the immunoinhibitory effects of 2'-O-methyl modifications on CpG oligonucleotides. Specific values are hypothetical and serve to contrast the high stimulation by unmodified CpG ODNs nih.gov with the attenuated response expected from a 2'-OMe-G modified version. nih.govoup.com

Computational and Theoretical Research on 2 Ome Ibu G Phosphoramidite Systems

Molecular Modeling of 2'-OMe-ibu-G in Oligonucleotide Structures

Molecular modeling, particularly through molecular dynamics (MD) simulations, serves as a powerful tool to investigate the three-dimensional structure and behavior of oligonucleotides containing 2'-O-methylated guanosine (B1672433) (2'-OMe-G). nih.gov These simulations provide a detailed, atomistic view of how the 2'-OMe modification influences the structure, stability, and dynamics of DNA and RNA duplexes over time.

MD simulations of oligonucleotides incorporating 2'-OMe-G typically involve several key steps. First, a starting structural model of the oligonucleotide duplex is generated. The system is then solvated in a box of explicit water molecules and neutralized with counter-ions to mimic physiological conditions. A standard force field, such as AMBER or CHARMM, is applied to describe the interatomic forces. The simulation then proceeds by numerically solving Newton's equations of motion for every atom in the system, allowing the molecule's dynamic behavior to be observed over nanoseconds to microseconds.

Research using MD simulations has revealed that the 2'-OMe group significantly influences the conformation of the sugar-phosphate backbone. oup.com Specifically, simulations of DNA:RNA hybrid duplexes containing 2'-OMe modifications on the DNA strand show that these modifications promote an A-form helical geometry, which is characteristic of RNA:RNA duplexes. oup.com This is largely due to the preference of the 2'-OMe-modified ribose sugar for a C3'-endo pucker conformation. The analysis of trajectories from these simulations allows for the calculation of various structural parameters, including backbone torsion angles, sugar pucker conformations, and minor groove widths, providing a quantitative understanding of the structural impact of the modification. oup.com

ParameterUnmodified DNA:RNA Hybrid2'-OMe-Modified DNA:RNA Hybrid
Predominant Sugar Pucker C2'-endo (B-form like)C3'-endo (A-form like)
Helical Geometry Intermediate between A- and B-formPredominantly A-form
Minor Groove Width WiderNarrower
Reference oup.com oup.com

Quantum Chemical Studies of Reactivity and Stability

Quantum chemical studies provide fundamental insights into the electronic structure of 2'-OMe-G, which governs its intrinsic stability and reactivity. These ab initio and density functional theory (DFT) calculations can be applied to the phosphoramidite (B1245037) precursor itself, the modified nucleoside, or fragments of an oligonucleotide.

One key application of quantum chemistry is in understanding the conformational preferences of the 2'-O-methylated ribose sugar. oup.com Calculations at the Hartree-Fock level (e.g., HF/6-31G*) have been used to determine the relative energies of the C2'-endo and C3'-endo sugar pucker conformations. oup.com These studies computationally confirm experimental observations that the C3'-endo conformation is energetically favored in 2'-O-methylated nucleosides. oup.comnih.gov This preference is attributed to steric repulsion between the 2'-O-methyl group and the adjacent 3'-phosphate group when the sugar is in the C2'-endo conformation. nih.gov By pre-organizing the sugar into the C3'-endo pucker, the 2'-OMe modification reduces the entropic penalty of duplex formation, contributing to the observed increase in the thermal stability of modified oligonucleotides. nih.govbiorxiv.org

Quantum chemical methods are also valuable for studying the reactivity of the 2'-OMe-ibu-G phosphoramidite monomer during solid-phase oligonucleotide synthesis. These calculations can model the reaction mechanisms of the coupling and oxidation steps, helping to optimize synthesis protocols. Furthermore, these methods can explain the enhanced nuclease resistance of 2'-OMe-modified oligonucleotides. By analyzing the electronic effects of the methyl group on the ribose and the adjacent phosphodiester linkage, researchers can understand how this modification sterically and electronically hinders the approach of hydrolytic enzymes. cd-genomics.com

In Silico Prediction of Biological Interactions

In silico methods are increasingly used to predict how oligonucleotides containing 2'-OMe-G will interact with biological targets, such as proteins and other nucleic acids. researchgate.net These computational approaches, including molecular docking and MD simulations, can guide the design of antisense oligonucleotides, siRNAs, and aptamers by predicting their binding affinity and specificity. nih.govnih.gov

Molecular docking can be used to predict the binding mode of a 2'-OMe-G-modified oligonucleotide to a target protein or a specific pocket in an RNA structure. The algorithm samples a vast number of possible orientations and conformations of the oligonucleotide within the target's binding site, scoring them based on intermolecular forces. This can reveal key hydrogen bonds, electrostatic, and van der Waals interactions. For example, docking studies can help predict whether the 2'-OMe group will form favorable interactions or create steric clashes within a protein's RNA-binding pocket.

MD simulations provide a more dynamic and detailed picture of the binding event. nih.govnih.gov Researchers have used MD to study the interaction of 2'-O-methylated oligoribonucleotides with models of the ribosomal RNA (rRNA) A-site. nih.govnih.gov These simulations revealed that the modified oligonucleotides could form stable complexes with the target RNA, and the dynamics of the complex could inform on the selectivity of the oligonucleotide for prokaryotic versus eukaryotic ribosomes. nih.gov Such in silico studies are crucial for predicting not only binding affinity but also the potential for off-target interactions, which is a critical aspect of therapeutic oligonucleotide development. nih.gov

Computational MethodApplication in Predicting Biological InteractionsKey Insights Gained
Molecular Docking Predicting the binding pose of a 2'-OMe oligonucleotide to a target protein or RNA.Identification of key binding interactions and potential steric hindrances. protocols.io
Molecular Dynamics (MD) Simulating the dynamic binding process and stability of the oligonucleotide-target complex.Assessment of binding stability, conformational changes upon binding, and target selectivity. nih.govnih.gov
Free Energy Calculations Quantifying the binding affinity (e.g., ΔG) between the oligonucleotide and its target.Ranking of different modified sequences based on predicted binding strength.

Conformational Analysis and Dynamics within Nucleic Acid Constructs

The presence of a 2'-O-methyl group on a guanosine residue has a profound and well-documented effect on the conformational landscape of an oligonucleotide. nih.gov Computational analyses, complementing experimental data from NMR spectroscopy, are essential for characterizing the full ensemble of structures that a modified nucleic acid can adopt.

The most significant conformational effect of the 2'-OMe group is the strong bias it imposes on the ribose sugar pucker. biorxiv.org While unmodified ribose in a flexible single strand exists in a dynamic equilibrium between the C2'-endo and C3'-endo conformations, the 2'-OMe modification heavily favors the C3'-endo state. nih.gov This "pre-organization" of the sugar into an A-form-like pucker is a key reason for the increased thermal stability of duplexes containing 2'-OMe modifications. nih.gov The energetic stabilization of the C3'-endo pucker by 2'-O-methylation in pyrimidine nucleosides is estimated to be between 0.1 and 0.6 kcal/mol. nih.govbiorxiv.org

Emerging Research Applications and Future Directions

Role in Gene Therapy Research and Development

In the realm of gene therapy, 2'-OMe-ibu-G Phosphoramidite (B1245037) is instrumental in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These therapeutic molecules function by binding to specific messenger RNA (mRNA) targets, thereby modulating gene expression. The 2'-OMe modification is crucial for the efficacy of these therapies as it protects the oligonucleotide from rapid degradation by cellular nucleases, a major hurdle for unmodified nucleic acids. biosearchtech.comglenresearch.comgenelink.com

This enhanced stability allows for a prolonged therapeutic effect. axispharm.com Furthermore, the 2'-OMe group helps the oligonucleotide adopt an A-form RNA-like helical structure, which increases its binding affinity and specificity for the target RNA. nih.govresearchgate.net This leads to more potent and targeted gene silencing. Research has demonstrated that ASOs with 2'-OMe modifications can effectively modulate splicing, block mRNA translation, or, when used in "gapmer" designs, trigger the degradation of the target mRNA by RNase H. idtdna.comnih.gov

Table 1: Impact of 2'-OMe Modification in Gene Therapy Constructs
Property Conferred by 2'-OMe GroupMechanism of ActionTherapeutic AdvantageRelevant Oligonucleotide Type
Nuclease ResistanceThe 2'-hydroxyl group, a target for nucleases, is protected by the methyl group. axispharm.comIncreases the in vivo half-life and duration of action of the therapeutic. researchgate.netbiosearchtech.comASOs, siRNAs, Aptamers
Enhanced Binding AffinityPromotes an A-form (RNA-like) duplex conformation, leading to more stable hybridization with the target RNA. nih.govImproves potency and allows for lower effective concentrations. nih.govASOs, siRNAs
Reduced ImmunogenicityModification of the RNA backbone can help avoid recognition by the innate immune system. nih.govnih.govDecreases the risk of adverse inflammatory responses to the therapy.siRNAs, mRNA therapeutics
Splicing ModulationSterically blocks access of splicing factors to pre-mRNA. idtdna.comnih.govEnables the correction of aberrant splicing patterns associated with certain genetic diseases. mdpi.comSteric-blocking ASOs

Advancements in Drug Discovery Platforms

The unique properties of 2'-OMe-ibu-G Phosphoramidite have also propelled advancements in drug discovery platforms. Phosphoramidite chemistry is the gold standard for the automated, solid-phase synthesis of oligonucleotides. nih.govtwistbioscience.com The reliability and high coupling efficiency of monomers like 2'-OMe-ibu-G Phosphoramidite are essential for high-throughput screening (HTS) applications, where large libraries of modified oligonucleotides are synthesized to identify lead compounds. genelink.comnih.govresearchgate.net

Development of Novel Therapeutics for Chronic Diseases

The development of treatments for chronic diseases, including many genetic and neurodegenerative disorders, benefits significantly from the use of 2'-OMe-ibu-G Phosphoramidite. mdpi.comresearchgate.netnih.gov Oligonucleotide-based drugs for chronic conditions require enhanced stability to allow for less frequent administration and sustained therapeutic effect. The nuclease resistance provided by the 2'-OMe modification is a key enabling feature for such therapies. mdpi.comidtdna.com

Research into conditions like spinal muscular atrophy (SMA) has shown that ASOs with 2'-OMe modifications can effectively correct the splicing of the SMN2 gene, leading to the production of a functional protein. mdpi.com Similarly, therapies for other chronic conditions leverage this modification to ensure the oligonucleotide drug remains active in the body long enough to exert its therapeutic effect. The combination of 2'-OMe modifications with other chemical alterations, such as phosphorothioate (B77711) (PS) linkages, can further enhance these drug-like properties, improving stability and cellular uptake. mdpi.comnih.gov

Applications in Personalized Medicine Research

The field of personalized medicine, which aims to tailor treatments to an individual's genetic profile, is a rapidly expanding area for oligonucleotides synthesized with 2'-OMe-ibu-G Phosphoramidite. mebep.comnih.govnih.gov The phosphoramidite method allows for the custom synthesis of oligonucleotides with any desired sequence. idtdna.comeurofinsgenomics.comgenscript.com This flexibility is paramount for creating therapies that target patient-specific mutations or gene expression profiles.

For instance, if a disease is caused by a specific genetic variant, an ASO can be designed and synthesized to target the mutated sequence precisely. The inclusion of 2'-OMe modifications ensures the resulting therapeutic is stable and potent. researchgate.net This capability to rapidly generate custom-tailored, highly specific oligonucleotides is driving research into personalized treatments for various cancers and rare genetic disorders, moving medicine away from a "one-size-fits-all" approach. mebep.comnih.gov

Future Perspectives for 2'-OMe-ibu-G Phosphoramidite in Nucleic Acid Engineering

The future of nucleic acid engineering will likely see the use of 2'-OMe-ibu-G Phosphoramidite in creating increasingly complex and multifunctional oligonucleotides. Innovations are focused on combining 2'-OMe modifications with other chemical groups to fine-tune the properties of nucleic acid-based tools and therapeutics. nih.govamerigoscientific.com This includes the development of novel conjugates where the oligonucleotide is attached to molecules that can enhance cellular delivery, target specific tissues, or add new functionalities.

Researchers are exploring the creation of oligonucleotides that not only silence a target gene but also report on their location and activity through fluorescent probes. nih.govacs.org The continued refinement of phosphoramidite chemistry, coupled with automated synthesis platforms, will expand the molecular toolbox available to researchers. twistbioscience.comamerigoscientific.com This will enable the design of sophisticated nucleic acid constructs for advanced applications in synthetic biology, diagnostics, and next-generation therapeutics. amerigoscientific.com

Q & A

Q. What are the primary advantages of incorporating 2'-O-methyl (2'-OMe) modifications using 2'-OMe-ibu-G Phosphoramidite in oligonucleotide synthesis?

The 2'-O-methyl modification enhances oligonucleotide stability and functionality by:

  • Nuclease resistance : Protects against enzymatic degradation in biological systems, critical for in vivo applications like antisense or siRNA therapies .
  • Improved hybridization affinity : Stabilizes Watson-Crick base pairing, particularly in RNA-RNA or RNA-DNA duplexes, by reducing steric hindrance .
  • Reduced off-target effects : Minimizes unintended interactions with non-complementary sequences, improving specificity in gene-silencing applications .
  • Base-specific protection : The N-isobutyryl (iBu) group on guanine prevents side reactions during synthesis while allowing efficient deprotection post-synthesis .

Q. What handling and storage protocols are recommended for 2'-OMe-ibu-G Phosphoramidite to ensure stability?

  • Storage : Store at room temperature in amber bottles to prevent photodegradation of the light-sensitive 4,4'-dimethoxytrityl (DMT) group .
  • Desiccation : Use activated molecular sieves or anhydrous acetonitrile to maintain anhydrous conditions, as moisture hydrolyzes the phosphoramidite linkage .
  • Synthesis compatibility : Compatible with Expedite and AKTA synthesizers; ensure coupling reagents (e.g., 1H-tetrazole) are freshly prepared to optimize coupling efficiency (>98% per 31P NMR) .

Q. How does the N-isobutyryl (iBu) protecting group in 2'-OMe-ibu-G Phosphoramidite influence synthesis outcomes?

The iBu group:

  • Prevents aggregation : Reduces guanine oxidation and base stacking during solid-phase synthesis, improving yield .
  • Facilitates deprotection : Removed efficiently under standard ammonium hydroxide conditions (e.g., 55°C for 5–16 hours) without damaging the 2'-OMe modification .
  • Enables downstream applications : Retains oligonucleotide integrity for structural studies (e.g., crystallography) or functional assays (e.g., siRNA activity) .

Advanced Research Questions

Q. How can coupling efficiency of 2'-OMe-ibu-G Phosphoramidite be optimized in challenging oligonucleotide sequences?

  • Activator concentration : Increase tetrazole concentration (0.3–0.5 M) to enhance phosphoramidite activation, particularly for GC-rich regions .
  • Extended coupling time : Prolong coupling to 5–10 minutes for sterically hindered 2'-OMe-modified nucleotides .
  • Capping optimization : Use rigorous capping (e.g., acetic anhydride + N-methylimidazole) to terminate unreacted 5'-OH groups, reducing deletion sequences .
  • Real-time monitoring : Track trityl release during synthesis to identify inefficiencies and adjust coupling parameters .

Q. What analytical techniques are critical for verifying the purity and structural integrity of 2'-OMe-ibu-G-modified oligonucleotides?

  • Reverse-phase HPLC : Resolve full-length products from failure sequences using a C18 column and acetonitrile/ammonium acetate gradient (e.g., 95% purity threshold) .
  • MALDI-TOF/MS : Confirm molecular weight (±1 Da) to validate sequence accuracy and modification incorporation .
  • 31P NMR : Assess phosphoramidite purity (>98%) and detect hydrolyzed byproducts pre-synthesis .
  • CD spectroscopy : Analyze secondary structure perturbations caused by 2'-OMe modifications, particularly in G-quadruplex-forming sequences .

Q. How do 2'-O-methyl modifications impact the thermodynamic and structural properties of antisense oligonucleotides (ASOs)?

  • Thermodynamic stability : 2'-OMe increases melting temperature (Tm) by ~1–2°C per modification due to reduced conformational flexibility and enhanced base stacking .
  • RNase H activation : 2'-OMe modifications in gapmer designs (e.g., central DNA region flanked by 2'-OMe wings) balance nuclease resistance with RNase H recruitment for target mRNA cleavage .
  • Structural rigidity : Modifications alter sugar pucker (C3'-endo conformation), favoring A-form helix geometry in duplexes, which can be validated via X-ray crystallography or MD simulations .

Methodological Notes

  • Synthesis scale : For research-scale synthesis (1–10 µmol), use 20–40 µmol/g loading capacity CPG supports to maximize yield .
  • Deprotection protocols : Avoid prolonged ammonia treatment (>16 hours) to prevent 2'-OMe migration or base degradation .
  • Ethical sourcing : Prioritize reagents from academic suppliers (e.g., Glen Research) with verified Certificates of Analysis (CoA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-OMe-G(ibu) Phosphoramidite
Reactant of Route 2
Reactant of Route 2
2'-OMe-G(ibu) Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.